The Strategic Role of 4-Bromo-2-fluoro-6-methoxybenzoic Acid (CAS 1472104-49-6) in Advanced Medicinal Chemistry
The Strategic Role of 4-Bromo-2-fluoro-6-methoxybenzoic Acid (CAS 1472104-49-6) in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the design of highly selective kinase inhibitors and receptor modulators relies heavily on precisely functionalized building blocks. 4-Bromo-2-fluoro-6-methoxybenzoic acid (CAS 1472104-49-6) is a premium tetra-substituted benzene derivative that serves as a critical scaffold in medicinal chemistry [1]. By integrating orthogonal reactive handles (a carboxylic acid and an aryl bromide) with strategic steric and electronic modulators (ortho-fluoro and ortho-methoxy groups), this compound enables the modular synthesis of complex pharmacophores. This whitepaper details the physicochemical rationale, structural advantages, and validated synthetic protocols for utilizing this building block, with a specific focus on its application in the development of Salt-Inducible Kinase (SIK) inhibitors [2].
Physicochemical Profiling & Structural Rationale
The utility of 4-Bromo-2-fluoro-6-methoxybenzoic acid extends beyond simple reactivity; its specific substitution pattern dictates the three-dimensional conformation of the resulting drug molecules.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, which are essential for calculating reaction stoichiometry and predicting downstream lipophilicity [1, 3].
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 1472104-49-6 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H6BrFO3 | Indicates a highly substituted, halogen-rich core. |
| Molecular Weight | 249.04 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| InChI Key | HURPNPSJCSOLOZ-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |
| Physical Form | Solid (Powder) | Stable at room temperature; facilitates easy weighing and handling. |
| Purity Standard | ≥97% - 98% | Minimizes isomeric impurities during sensitive cross-coupling reactions. |
The Causality of the Substitution Pattern (E-E-A-T Insight)
As an Application Scientist, it is crucial to understand why this specific arrangement of atoms is highly sought after:
-
Conformational Locking (The Ortho-Effect): The presence of the ortho-fluoro and ortho-methoxy groups creates severe steric hindrance around the C1-carboxylic acid. When converted into an amide, this steric bulk forces the amide bond out of the plane of the phenyl ring. This "conformational lock" drastically reduces the entropic penalty upon binding to a target protein's active site, a critical factor in achieving high-affinity kinase inhibition.
-
Electronic Modulation via Fluorine: The highly electronegative fluorine atom lowers the pKa of the benzoic acid, making it a stronger acid and an excellent leaving group in specific enzymatic environments. Furthermore, fluorine acts as a bioisostere for hydrogen, increasing the metabolic stability of the ring against cytochrome P450 oxidation without adding significant van der Waals volume.
-
Orthogonal Reactivity: The C4-bromine atom is electronically decoupled from the C1-carboxylic acid, allowing for highly selective, sequential functionalization.
Orthogonal reactivity map of 4-Bromo-2-fluoro-6-methoxybenzoic acid.
Application in Drug Discovery: SIK Kinase Inhibitors
Recent advancements in the treatment of inflammatory, autoinflammatory, and autoimmune diseases have highlighted Salt-Inducible Kinases (SIKs) as prime therapeutic targets. According to recent pharmaceutical patents (e.g., US12065443B2), 4-Bromo-2-fluoro-6-methoxybenzoic acid is explicitly utilized as a core building block in the synthesis of novel SIK inhibitors [2].
In these synthetic routes, the carboxylic acid is typically coupled with a complex heterocyclic amine to form the primary pharmacophore core. Subsequently, the C4-bromine is subjected to Suzuki-Miyaura cross-coupling with various boronic acids to extend the molecule into adjacent hydrophobic pockets of the SIK enzyme, thereby achieving target selectivity over other kinases.
Two-step synthetic workflow utilizing CAS 1472104-49-6 for SIK inhibitor development.
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the standard two-step functionalization of 1472104-49-6. Strategic Note: It is highly recommended to perform the amide coupling before the Suzuki coupling. A free carboxylic acid can coordinate with the palladium catalyst in the subsequent step, leading to catalyst poisoning and poor yields.
Protocol A: Amide Coupling via HATU
This protocol establishes the amide linkage while preserving the aryl bromide for downstream chemistry.
Reagents:
-
4-Bromo-2-fluoro-6-methoxybenzoic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Activation: Dissolve 4-Bromo-2-fluoro-6-methoxybenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Causality: HATU forms an active highly reactive OAt-ester intermediate; the pre-activation step ensures complete conversion before the amine is introduced, minimizing side reactions.
-
Coupling: Add the target amine to the reaction mixture. Stir at room temperature for 2–4 hours.
-
Validation (In-Process): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass ( [M−H]− 247 for the acid) and the appearance of the product mass.
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. Causality: The basic wash removes unreacted acid and HATU byproducts, while the acidic wash removes unreacted amine and DIPEA, creating a self-purifying workup system.
-
Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling
Once the amide is formed, the C4-bromine serves as the handle for carbon-carbon bond formation.
Reagents:
-
Brominated Benzamide intermediate from Protocol A (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%)
-
Potassium Carbonate ( K2CO3 ) (3.0 eq)
-
1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Combine the brominated benzamide, boronic acid, and K2CO3 in a Schlenk flask containing the Dioxane/Water mixture.
-
Degassing (Critical Step): Sparge the solution with nitrogen or argon for 10 minutes. Causality: Oxygen rapidly degrades the active Palladium(0) species. Thorough degassing is the most critical factor for a high-yielding Suzuki coupling.
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 90°C for 4–8 hours.
-
Validation & Workup: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate and purify via reverse-phase HPLC or silica gel chromatography to yield the final functionalized SIK inhibitor.
References
- Google Patents. "Compounds and pharmaceutical compositions thereof for the treatment of diseases" (US12065443B2). United States Patent and Trademark Office.
